molecular formula C15H23N5S B14571850 Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- CAS No. 61689-77-8

Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)-

Cat. No.: B14571850
CAS No.: 61689-77-8
M. Wt: 305.4 g/mol
InChI Key: LCYZZFBODUFALS-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- is a complex organic compound with a unique structure that includes a pyrazine ring, a carbothioamide group, and piperidinyl and pyrrolidinylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions One common method includes the reaction of pyrazine derivatives with carbothioamide precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidinyl and pyrrolidinylmethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Piperidine, pyrrolidine, and other amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinecarbothioamide, 6-(1-piperidinyl)-N-(1-pyrrolidinylmethyl)- is unique due to its specific combination of functional groups and substituents

Properties

CAS No.

61689-77-8

Molecular Formula

C15H23N5S

Molecular Weight

305.4 g/mol

IUPAC Name

6-piperidin-1-yl-N-(pyrrolidin-1-ylmethyl)pyrazine-2-carbothioamide

InChI

InChI=1S/C15H23N5S/c21-15(17-12-19-6-4-5-7-19)13-10-16-11-14(18-13)20-8-2-1-3-9-20/h10-11H,1-9,12H2,(H,17,21)

InChI Key

LCYZZFBODUFALS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CN=C2)C(=S)NCN3CCCC3

Origin of Product

United States

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